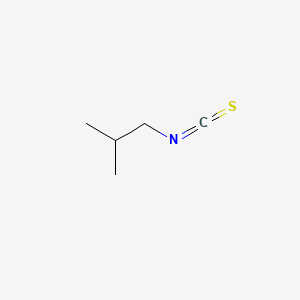
4-Aminoantipyrine hydrochloride
Übersicht
Beschreibung
4-Aminoantipyrine hydrochloride, also known as 4-AAP, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and other polar solvents. It is most commonly used as a reagent in biochemical and physiological experiments, and is also used in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
Interaction with Proteins
4-Aminoantipyrine (AAP) has been studied for its interaction with proteins, particularly bovine serum albumin (BSA). Spectroscopic techniques and molecular modeling have shown that AAP effectively quenches the intrinsic fluorescence of BSA via static quenching. This interaction, occurring spontaneously on subdomain IIIA of BSA through electrostatic forces, leads to conformational changes in BSA and exposes internal hydrophobic regions (Teng et al., 2011).
Analytical Chemistry
AAP has been used in analytical chemistry, such as in the colorimetric determination of propoxur in pesticide formulations and water samples. This method involves the reaction of AAP with hydrolyzed pesticide products in the presence of an oxidizing agent, allowing for absorbance measurement (Venkateswarlu & Seshaiah, 1995).
Environmental Monitoring
In environmental monitoring, AAP's interaction with various hydroxy derivatives of benzene has been examined. This study highlights the influence of hydronium ion concentration on the absorptivity of AAP, offering insights into the limitations and potential advantages of its analytical application for phenol determination in water and wastewater (Faust & Mikulewicz, 1967).
Metal Complexes and Schiff Bases
AAP's ability to form Schiff bases and metal complexes with transition metals and lanthanides has been recognized for various applications. These include corrosion inhibition, energy harvesting, antimicrobial, anti-inflammatory, antioxidant, cytotoxicity, anti-convulsant, anthelmintic activity, analgesic, antipyretic, DNA binding and cleavage (Sakthivel et al., 2020).
Chromogenic Agent
AAP has been studied as a chromogenic agent for aromatic amine determination in water, demonstrating its potential for colorimetric sensing applications (El-Dib et al., 1975).
Antioxidant and Anticancer Activities
AAP derivatives have shown significant potential in the medical field. Pyrazolone derivatives synthesized from AAP were evaluated as anticancer agents against breast cancer cell lines, demonstrating promising activities (Ghorab et al., 2014).
Environmental Toxicity Evaluation
To evaluate the environmental toxicity of AAP, its effects on the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD) were explored. This study provides insights into the toxic mechanism of AAP with enzymes, which is crucial for understanding its environmental impact (Teng & Liu, 2013).
Nanoparticle Synthesis
AAP has been used in the synthesis of gold nanoparticles (AuNPs), acting as a reducing and capping agent. This application is notable in the colorimetric sensing of triptan-family drugs in pharmaceutical samples, illustrating AAP's role in nanotechnology (Rawat et al., 2014).
Visual Detection in Water Samples
AAP-loaded polylactic acid electrospun membranes were developed for the rapid visualization and detection of pentachlorophenol in water samples. This innovative approach underlines AAP's potential in materials science and environmental monitoring (Liu et al., 2022).
Schiff Base Analogues for Bioactivity
Schiff base analogues of AAP have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This highlights AAP's significance in the development of new compounds with potential therapeutic benefits (Alam et al., 2012).
Wirkmechanismus
Target of Action
4-Aminoantipyrine hydrochloride, also known as 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one hydrochloride, primarily targets the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever .
Mode of Action
The compound acts primarily in the central nervous system (CNS), where it increases the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
By inhibiting the cyclooxygenase enzymes, this compound disrupts the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, thromboxanes, and leukotrienes, all of which play significant roles in inflammation and pain signaling . The disruption of this pathway leads to a decrease in these mediators, resulting in the compound’s analgesic, antipyretic, and anti-inflammatory effects .
Pharmacokinetics
This suggests that it may share similar pharmacokinetic properties with these drugs, including absorption from the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion via the kidneys .
Result of Action
The primary result of this compound’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, the compound decreases the intensity of pain signals and reduces the body’s inflammatory response . This leads to symptomatic relief in conditions such as acute otitis media .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound has been used as a corrosion inhibitor, suggesting that its efficacy may be affected by the presence of certain metals . Additionally, the compound’s stability and action may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Aminoantipyrine hydrochloride plays a significant role in biochemical reactions, particularly in the detection of hydrogen peroxide and phenolic compounds. It interacts with enzymes such as peroxidase, which catalyzes the oxidation of this compound in the presence of hydrogen peroxide, resulting in a colored product that can be measured spectrophotometrically . This interaction is crucial for various diagnostic assays and environmental monitoring applications.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to interact with antioxidant enzymes such as copper-zinc superoxide dismutase, potentially leading to oxidative stress in cells . Additionally, this compound can influence the activity of catalase, an enzyme involved in the breakdown of hydrogen peroxide, thereby affecting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can form complexes with heme-containing proteins such as catalase, altering their activity and stability . The compound also inhibits the activity of cyclooxygenases, enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation . These interactions contribute to its anti-inflammatory and analgesic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits analgesic and anti-inflammatory effects without significant toxicity . At higher doses, it can cause adverse effects such as agranulocytosis, a condition characterized by a severe reduction in white blood cells . These dose-dependent effects highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its metabolism by liver enzymes. It is a metabolite of aminopyrine and metamizole, and it can be further metabolized to other compounds . The compound interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, which facilitate its distribution throughout the body . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytoplasm and interact with various cellular organelles . The compound’s targeting signals and post-translational modifications can direct it to specific compartments, where it exerts its biochemical effects.
Eigenschaften
IUPAC Name |
4-amino-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9;/h3-7H,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCVCWALGRUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066769 | |
| Record name | 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22198-72-7 | |
| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22198-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminoantipyrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022198727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminoantipyrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8066769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMPYRONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7WGH82I6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the principle behind using 4-aminoantipyrine hydrochloride for spectrophotometric determination of unsaturated 3-keto steroids?
A: While the provided abstract [] does not delve into the specific reaction mechanism, it highlights that this compound can be used as a reagent to determine the concentration of unsaturated 3-keto steroids spectrophotometrically. This likely involves a colorimetric reaction where the interaction between this compound and the unsaturated 3-keto steroid produces a colored compound. The intensity of the color would be proportional to the concentration of the steroid, allowing for quantification using a spectrophotometer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















